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Compound of Interest

Compound Name:
Furo[2,3-c]pyridine-2-carboxylic

acid

Cat. No.: B176467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Furopyridines, a class of heterocyclic compounds, have garnered significant attention in

medicinal chemistry due to their diverse biological activities. This guide provides a comparative

analysis of molecular docking studies on different furopyridine isomers, offering insights into

their potential as therapeutic agents. The data presented herein is compiled from various

studies, highlighting the structure-activity relationships that govern their interactions with

biological targets.

Comparative Docking and In Vitro Activity Data
The following tables summarize the quantitative data from docking studies and in vitro assays

of various furopyridine derivatives against their respective biological targets.

Table 1: Docking and In Vitro Activity of Furopyridine
and Analogues against CDK2
This table presents data for a series of synthesized compounds, including a furo[2,3-b]pyridine

derivative, evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a

key regulator of the cell cycle and a target in cancer therapy.[1][2][3]
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Compound Structure Target
Binding
Energy
(kcal/mol)

IC50 (µM)
vs CDK2

Key
Interacting
Residues

Roscovitine

(Reference)

Pyridine

derivative
CDK2 - 0.394 Leu83

Compound 1 Pyridone CDK2 High 0.57 Leu83, Lys89

Compound 4 Pyridine CDK2 High 0.24 Leu83

Compound 8
Pyrazolo[3,4-

b]pyridine
CDK2 High 0.65 Leu83, Lys89

Compound

11
Pyridine CDK2 High 0.50 Leu83

Compound

14

Furo[2,3-

b]pyridine
CDK2 High 0.93 Leu83, Lys89

Compound 2 Pyridine CDK2 Low >1.01 Leu83, Lys89

Compound 3 Pyridine CDK2 Low >1.01 Leu83

Compound 5 Pyridine CDK2 Low >1.01 Leu83, Lys89

Compound 7 Pyridine CDK2 Low >1.01 Leu83, Lys89

Compound

13
Pyridine CDK2 Low >1.01 Leu83

A correlation was observed where compounds with higher (more negative) binding energy

generally exhibited lower IC50 values, indicating stronger inhibition.[1]

Table 2: Cytotoxicity of Furopyridine and Analogues in
Cancer Cell Lines
The following data showcases the cytotoxic effects of the same series of compounds against

various human cancer cell lines.[1][2][3]
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Compound
HCT-116 IC50
(µM)

MCF-7 IC50
(µM)

HepG2 IC50
(µM)

A549 IC50 (µM)

1 31.3 19.3 22.7 36.8

4 35.2 22.5 25.8 40.1

8 40.1 28.9 30.2 45.3

11 38.7 25.1 28.4 42.6

14 (Furo[2,3-

b]pyridine)
49.0 55.5 44.8 70.7

Doxorubicin

(Reference)
40.0 64.8 24.7 58.1

Table 3: Activity of Furopyridone Derivatives Against
Esophageal Cancer Cells and Other Targets
This table includes data from studies on different furopyridine scaffolds, highlighting their

potential against other cancer-related targets.
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Compound
ID

Scaffold Target(s) Cell Line(s) IC50 Reference

4c
Furanopyridin

one

METAP2,

EGFR

(predicted)

KYSE70,

KYSE150

0.655 µg/mL

(after 24h)
[4][5]

PD

analogues

Furo[2,3-

c]pyridine

EGFR (Wild

Type,

L858R/T790

M,

L858R/T790

M/C797S)

NSCLC cell

lines

Nanomolar

range
[6]

Furanpydone

A

4-hydroxy-2-

pyridone

alkaloid

MTHFD2

(predicted)

Various

cancer cell

lines

-8.08

kcal/mol

(Binding

Energy)

[7]

Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the

interpretation and replication of the findings.

Molecular Docking Protocol (CDK2 Inhibitors)
The molecular docking studies for the CDK2 inhibitors were performed to understand the

binding interactions of the synthesized furopyridine and analogue compounds with the CDK2

enzyme.[1][3]

Protein Preparation: The crystal structure of the CDK2 enzyme was obtained from a protein

data bank. Water molecules and any co-crystallized ligands were removed. Hydrogen atoms

were added to the protein structure.

Ligand Preparation: The 3D structures of the furopyridine derivatives and other compounds

were generated and energetically minimized.
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Docking Simulation: A docking protocol was used to place the ligands into the active site of

the CDK2 enzyme. The validity of the docking protocol was confirmed by redocking the

native ligand into the active site, with a low root-mean-square deviation (RMSD) value (e.g.,

0.46 Å) indicating a reliable protocol.[1]

Binding Analysis: The binding poses of the docked compounds were analyzed to identify key

interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid

residues in the active site. The binding energies were also calculated to estimate the binding

affinity.[1]

In Vitro CDK2/Cyclin A2 Inhibition Assay
The ability of the furopyridine derivatives to inhibit the CDK2 enzyme was evaluated in vitro. All

the synthesized compounds were tested for their inhibitory effect on the CDK2/cyclin A2 protein

kinase.[1][2] The IC50 values, representing the concentration of the compound required to

inhibit 50% of the enzyme's activity, were determined and compared to a reference inhibitor,

Roscovitine.[1][3]

Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the furopyridine compounds on different human cancer cell lines (HCT-

116, MCF-7, HepG2, and A549) were assessed using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the

metabolic activity of cells, which is an indicator of cell viability. The IC50 values were calculated

as the concentration of the compound that causes a 50% reduction in cell viability compared to

untreated cells.[1][2]

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the docking studies of

furopyridine isomers.
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A generalized workflow for molecular docking studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b176467?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Progression

CDK2 Regulation Inhibition

G1 Phase

S Phase

G2 Phase

M Phase

Cyclin E

CDK2

Activates

Cyclin A

Activates

Promotes G1/S
Transition

p21/p27
(Inhibitors)

Furopyridine
Isomers

Inhibits

Click to download full resolution via product page

Simplified CDK2 signaling pathway and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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